![molecular formula C16H16N2O4S B2813509 1-(benzo[d]isoxazol-3-yl)-N-(2-methoxybenzyl)methanesulfonamide CAS No. 1797160-14-5](/img/structure/B2813509.png)
1-(benzo[d]isoxazol-3-yl)-N-(2-methoxybenzyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Green Chemistry Applications
A study by Prasad et al. (2005) explored a 'green' methodology utilizing benzoyl cyanide in an ionic liquid for the efficient and selective benzoylation of nucleosides. This methodology offers an environmentally friendly alternative to traditional benzoylation methods and demonstrates the versatility of this system for benzoylating a wide range of substrates, including phenols, aromatic amines, and alcohols Prasad et al., 2005.
Synthesis and Chemical Transformations
Kim et al. (1999) introduced 1H-Benzotriazol-1-yl methanesulfonate as a regioselective N-mesylating agent, showcasing its effectiveness in differentiating amino groups within molecules. This reagent provides a method for selective mesylation, particularly favoring primary amino groups over secondary ones Kim et al., 1999.
Material Science and Photochemistry
Research on photochemical transformations by Cristol et al. (1987) focused on the synthesis and reactivity of meta-methoxy-substituted dibenzobicyclooctadienes. Their findings on excited-state intramolecular electron transfers contribute to understanding the photochemical behavior of complex organic molecules Cristol et al., 1987.
Medicinal Chemistry and Drug Synthesis
Arava et al. (2011) reported on the efficient synthesis of 3-Chloromethyl-1,2-benzisoxazoles via Modified Boekelheide Rearrangement, highlighting the significance of 1,2-benzisoxazole derivatives, such as Zonisamide, in the development of antipsychotic compounds Arava et al., 2011.
Mechanism of Action
Target of Action
The primary target of 1-(1,2-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide is the Orexin Receptor . Orexin receptors are a type of G-protein coupled receptor that are known to regulate arousal, wakefulness, and appetite.
Mode of Action
This compound acts as an antagonist at the orexin receptors . It binds to these receptors and inhibits the action of the excitatory neuropeptides orexins A and B . This results in a decrease in arousal and wakefulness, and an increase in sleepiness .
Biochemical Pathways
The compound’s action on the orexin receptors affects the orexinergic system , which is a central player in the regulation of the sleep-wake cycle . By inhibiting the action of orexins, the compound can alter this cycle and promote sleep .
Pharmacokinetics
Some compounds in this class have been found to form reactive metabolites in microsomal incubations .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the activity of orexin neurons and a reduction in the levels of arousal and wakefulness . This can result in an increase in sleepiness and potentially aid in the treatment of conditions like insomnia .
properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-21-15-8-4-2-6-12(15)10-17-23(19,20)11-14-13-7-3-5-9-16(13)22-18-14/h2-9,17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUATCUFDLDCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]isoxazol-3-yl)-N-(2-methoxybenzyl)methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.